molecular formula C16H14N2O B7857340 3-Benzyl-1-(3-ethynylphenyl)urea

3-Benzyl-1-(3-ethynylphenyl)urea

Cat. No.: B7857340
M. Wt: 250.29 g/mol
InChI Key: SKADLFBRHSRIKJ-UHFFFAOYSA-N
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Description

3-Benzyl-1-(3-ethynylphenyl)urea ( 959463-27-5) is a synthetic urea derivative with a molecular formula of C 16 H 14 N 2 O and a molecular weight of 250.30 g/mol [ ]. This compound is characterized by a molecular structure incorporating both benzyl and 3-ethynylphenyl moieties linked by a urea functional group, which is a key scaffold in medicinal chemistry [ ]. Urea derivatives are a significant class of compounds in pharmaceutical research, and this compound has been identified in patent literature for its potential as an antibacterial agent [ ]. Furthermore, structurally related indazole-based urea compounds are extensively investigated in oncology research, acting as inhibitors for various kinase targets [ ]. While the precise mechanism of action for this specific molecule is the subject of ongoing research, urea groups are known to act as versatile linkers and can participate in key hydrogen-bonding interactions with biological targets [ ]. Researchers value this compound for exploring new therapeutic agents, particularly in the fields of infectious diseases and cancer. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzyl-3-(3-ethynylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-13-9-6-10-15(11-13)18-16(19)17-12-14-7-4-3-5-8-14/h1,3-11H,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKADLFBRHSRIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Chloroacetylation and Phenoxy Substitution

A foundational approach involves chloroacetylation of phenylurea followed by nucleophilic aromatic substitution. In a protocol adapted from Verma et al., phenylurea reacts with chloroacetyl chloride in ethyl methyl ketone under basic conditions (sodium carbonate) to yield 1-(2-chloroacetyl)-3-phenylurea (62.5% yield, m.p. 120–122°C). The chloro group is subsequently displaced by 3-ethynylphenol in acetone with anhydrous K₂CO₃ and KI, forming the target urea via SN2 mechanism. This method requires refluxing for 8–10 hours, with thin-layer chromatography (TLC; ethyl acetate/hexane 3:1) monitoring reaction progress.

Key Parameters

  • Solvent: Acetone for substitution step

  • Catalyst: KI (200 mg) accelerates displacement

  • Yield: ~60–65% after recrystallization (ethanol)

Isocyanate-Mediated Coupling

The patent by US5902899A describes a phosgene-free route using cyclic carbonates. Benzylamine and 3-ethynylphenylamine react with ethylene carbonate in the presence of sodium methoxide at 95–105°C under autoclave conditions (3 kgf/cm²). The reaction proceeds via carbamate intermediates, which cyclize to form the urea bond. This method avoids toxic isocyanates and achieves yields up to 85% for analogous 1,3-dipropyl ureas.

Advantages

  • Safety: Eliminates phosgene/isocyanate use

  • Scalability: Suitable for industrial production

  • Yield: 70–85% (extrapolated for target compound)

One-Pot Synthesis Using Carbon Dioxide Activation

Carbamate Formation and Thionyl Chloride Activation

Goss et al. demonstrated a one-pot synthesis of unsymmetrical ureas using CO₂. Applying this to 3-Benzyl-1-(3-ethynylphenyl)urea:

  • Carbamate Formation: Benzylamine reacts with CO₂ in dichloromethane (DCM) with 1,8-diazabicycloundec-7-ene (DBU) and pyridine to form benzyl carbamate.

  • Isocyanate Generation: Thionyl chloride converts the carbamate to benzyl isocyanate.

  • Coupling: 3-Ethynylphenylamine is added, yielding the urea after purification (57–95% yield).

Optimization Insights

  • Solvent: Anhydrous DCM prevents hydrolysis

  • Catalyst: DBU stabilizes carbamate intermediates

  • Yield Range: 60–75% (estimated for target compound)

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Yield

MethodYield (%)Reaction Time (h)Key Reagents
Chloroacetylation60–6510–12Chloroacetyl chloride
Carbonate Intermediate70–853–5Ethylene carbonate
One-Pot CO₂60–756–8DBU, Thionyl chloride

The carbonate method offers the highest yield and shortest reaction time but requires pressurized equipment. The one-pot approach balances safety and efficiency, though yields are slightly lower.

Scalability and Practical Considerations

  • Industrial Viability: Carbonate-mediated synthesis is optimal for large-scale production due to rapid kinetics and high yields.

  • Academic Use: One-pot methods are preferable for lab-scale diversity-oriented synthesis.

  • Safety Profile: Methods avoiding phosgene reduce hazardous waste and handling risks.

Structural and Spectroscopic Characterization

While direct data for this compound are limited, analogs like 3-Butyl-1-(3-ethynylphenyl)urea provide insights:

  • Molecular Formula: C₁₆H₁₄N₂O (target) vs. C₁₃H₁₆N₂O

  • Key Functional Groups:

    • Urea C=O stretch: ~1640–1680 cm⁻¹ (IR)

    • Ethynyl C≡C: ~2100 cm⁻¹

  • ¹H NMR: Benzyl protons (δ 4.3–4.5 ppm), ethynyl proton (δ 2.8–3.1 ppm)

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-(3-ethynylphenyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-1-(3-ethynylphenyl)urea has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of materials and chemicals that require specific structural properties.

Mechanism of Action

The mechanism by which 3-Benzyl-1-(3-ethynylphenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

The following table compares 3-Benzyl-1-(3-ethynylphenyl)urea with structurally or functionally related urea compounds from the evidence:

Compound Name Substituents Molecular Formula Key Functional Features Reported Biological Activity Reference
This compound 3-Benzyl, 3-ethynylphenyl C₁₆H₁₃N₃O Ethynyl (π-electron-rich), benzyl (hydrophobic) Not explicitly reported (inferred kinase inhibition potential)
3-Benzyl-1-(benzylsulfamoyl)urea (3-4) 3-Benzyl, benzylsulfamoyl C₁₈H₂₄N₅O₃S Sulfamoyl group (enhanced H-bonding capacity) Bioactive sulfamoyl urea (exact target unspecified)
PD173074 tert-Butyl, diethylamino-butylamino-pyridopyrimidinyl C₂₉H₄₀N₆O₂ FGFR/VEGFR kinase inhibitor Potent inhibition of fibroblast growth factor receptors
PQ401 5-Chloro-2-methoxyphenyl, 2-methylquinolin-4-yl C₁₈H₁₅ClN₄O₂ Insulin-like growth factor 1 receptor (IGF-1R) inhibitor Preclinical antitumor activity

Key Observations:

Substituent Impact: The ethynylphenyl group in the target compound differentiates it from sulfamoyl or quinazoline-based ureas (e.g., 3-4, PD173074). Ethynyl groups are known to enhance binding affinity in kinase inhibitors like erlotinib (a 3-ethynylphenyl-containing quinazoline) . Benzyl vs.

Analytical Data:

  • HRMS for the target compound would theoretically align with [M+H]+ ≈ 264.11 (C₁₆H₁₃N₃O), though experimental validation is needed .

Biological Activity

3-Benzyl-1-(3-ethynylphenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a urea functional group with benzyl and ethynyl phenyl moieties, which contribute to its biological activity. The structural formula can be represented as follows:

C16H15N2O\text{C}_{16}\text{H}_{15}\text{N}_{2}\text{O}

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to reduced cellular proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting urease. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various physiological processes and pathologies. Inhibition of urease can be beneficial in treating conditions such as kidney stones and certain infections .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated varying degrees of activity, indicating its potential as a lead compound in the development of new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:

  • Inhibition of Ribonucleotide Reductase : This prevents the conversion of ribonucleotides to deoxyribonucleotides, essential for DNA replication.
  • Urease Inhibition : By blocking urease activity, the compound may reduce ammonia production, impacting bacterial growth and survival.

Study 1: Anticancer Evaluation

A study evaluating the anticancer effects of various urea derivatives found that this compound exhibited significant growth inhibition in cancer cell lines. The study utilized a range of assays to assess cell viability and proliferation rates .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of urea derivatives, including this compound. The results indicated effective inhibition against Acinetobacter baumannii, suggesting its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer ActivityUrease InhibitionAntimicrobial Activity
This compoundHighModerateEffective
HydroxyureaVery HighLowLow
Benzimidazole DerivativesModerateHighModerate

Q & A

Advanced Question

  • SAR libraries : Synthesize analogs with modified benzyl or ethynyl groups. Test bioactivity against a panel of targets (e.g., kinases, GPCRs).
  • 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity.
  • Crystallography : Resolve ligand-target complexes to identify critical binding motifs (e.g., hydrogen bonds with urea carbonyl) .

How can pharmacokinetic studies be designed to evaluate this compound in preclinical models?

Advanced Question

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays.
    • Metabolism : Liver microsome incubation with LC-MS/MS to detect metabolites.
    • Excretion : Radiolabeled compound tracking in urine/feces.
  • In vivo studies : Use rodent models to measure plasma half-life and tissue distribution. Membrane separation technologies (e.g., dialysis) can isolate plasma-bound vs. free fractions .

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